molecular formula C15H24N2O6 B1453478 N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine CAS No. 1202704-91-3

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

Cat. No.: B1453478
CAS No.: 1202704-91-3
M. Wt: 328.36 g/mol
InChI Key: VHCJWKDEXGPNCX-NSHDSACASA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the broader scientific pursuit of expanding the genetic code through unnatural amino acid incorporation. The discovery pathway for terminal-alkyne amino acid biosynthesis was significantly advanced by research conducted at UC Berkeley, where Professor Michelle Chang and colleagues investigated how Streptomyces cattleya produces β-ethynylserine, a terminal-alkyne-containing amino acid. This foundational work revealed that cells could form terminal alkynes through novel biosynthetic pathways, challenging previous assumptions about alkyne formation in biological systems.

The synthetic development of this particular lysine derivative built upon earlier work in propargylamine chemistry and lysine-based inhibitor design. Research teams initially synthesized several propargyl amines derived from L-lysine to mimic native substrates in various enzymatic systems. The evolution from simple propargyl derivatives to the sophisticated dual-protected system represented in this compound reflects decades of refinement in synthetic amino acid chemistry.

The compound's synthesis was facilitated by advances in solid-phase peptide synthesis techniques and protective group chemistry. The successful incorporation of both tert-butyloxycarbonyl protection at the N2 position and propargyloxycarbonyl functionality at the N6 position required careful optimization of reaction conditions and protective group strategies. Early synthetic routes involved the reaction of Boc-Lys-OH with propargyl chloroformate under carefully controlled conditions, yielding the desired product with acceptable efficiency.

Nomenclature, Synonyms, and Alternative Designations

This compound is known by several systematic and common names that reflect its structural complexity and functional applications. The compound is frequently referenced as N-α-Boc-propargyl-lysine-OH, highlighting its tert-butyloxycarbonyl (Boc) protection at the alpha-amino position and propargyl modification at the epsilon-amino position. Another commonly used designation is (S)-2-(tert-butoxycarbonylamino)-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid, which provides a complete systematic description of the molecular structure.

The molecular identification parameters for this compound include CAS Registry Number 1202704-91-3 and molecular formula C15H24N2O6, with a molecular weight of 328.36 g/mol. The MDL number MFCD22989423 serves as an additional unique identifier in chemical databases. Commercial suppliers often employ abbreviated designations such as Boc-Lys(Poc)-OH, where Poc represents the propargyloxycarbonyl protective group.

Alternative nomenclature systems may refer to this compound as N-epsilon-propargyloxycarbonyl-N-alpha-tert-butoxycarbonyl-L-lysine or simply as a clickable amino acid derivative for bioconjugation applications. The InChI (International Chemical Identifier) key VHCJWKDEXGPNCX-NSHDSACASA-N provides a unique computational identifier for database searches and chemical informatics applications.

Table 1: Nomenclature and Identification Parameters

Parameter Value
IUPAC Name This compound
Common Name N-α-Boc-propargyl-lysine-OH
CAS Registry Number 1202704-91-3
Molecular Formula C15H24N2O6
Molecular Weight 328.36 g/mol
MDL Number MFCD22989423
InChI Key VHCJWKDEXGPNCX-NSHDSACASA-N

Structural Classification and Relation to Other Unnatural Amino Acids

This compound belongs to the broader class of unnatural amino acids, specifically categorized as a dual-protected lysine derivative with bioorthogonal functionality. Unnatural amino acids are defined as non-proteinogenic amino acids that extend beyond the twenty naturally occurring amino acids encoded in the genetic code of living organisms. This compound represents a sophisticated example of synthetic amino acid engineering, incorporating both protective chemistry and reactive functional groups for specific applications.

The structural relationship to other lysine-based unnatural amino acids is particularly significant. The compound shares structural similarities with N6-[(2-propynyloxy)carbonyl]-L-lysine hydrochloride (propargyl lysine or PrK), which lacks the N2-tert-butyloxycarbonyl protection but retains the terminal alkyne functionality. This relationship demonstrates the modular nature of amino acid modification, where different protective groups can be strategically applied to achieve specific synthetic or biological objectives.

Comparison with other lysine derivatives reveals the unique positioning of this compound within the clickable amino acid family. Related compounds include N6-[(benzyloxy)carbonyl]-L-lysine (Cbz-Lys-OH), which employs benzyloxycarbonyl protection instead of propargyloxycarbonyl functionality. The N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine (Boc-Lys(Cbz)-OH) represents another dual-protected lysine derivative that lacks the alkyne functionality essential for click chemistry applications.

The alkyne functionality in this compound classifies it among terminal alkyne-containing amino acids, a specialized subset of unnatural amino acids that enable bioorthogonal chemistry. This classification places the compound alongside other clickable amino acids such as propargylglycine and various alkyne-modified tyrosine derivatives used in similar applications.

Table 2: Structural Classification and Related Compounds

Compound Class Example Compounds Key Structural Features
Dual-Protected Lysine Boc-Lys(Cbz)-OH Multiple protective groups
Clickable Lysine PrK, Boc-Lys(Poc)-OH Terminal alkyne functionality
Alkyne Amino Acids Propargylglycine, β-ethynylserine Terminal alkyne for bioorthogonal reactions
Protected Amino Acids Boc-Lys-OH, Fmoc-Lys-OH Single protective group systems

Significance in Chemical Biology and Biochemical Research

The significance of this compound in chemical biology research stems from its dual functionality as both a protected building block for peptide synthesis and a reactive handle for bioconjugation applications. The compound's terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the attachment of diverse molecular probes, fluorescent labels, and other functional groups to peptides and proteins.

Research applications have demonstrated the compound's utility in site-specific protein labeling studies. The incorporation of this unnatural amino acid into target proteins allows for precise attachment of fluorescent dyes, enabling advanced microscopy techniques including super-resolution imaging and hyperspectral stimulated Raman scattering microscopy. These applications have proven particularly valuable for studying protein localization, dynamics, and interactions in living cells.

The compound's role in expanding the genetic code represents another significant area of research impact. Studies have shown that related propargyl lysine derivatives can be incorporated into proteins using engineered aminoacyl-transfer ribonucleic acid synthetases, enabling the production of proteins with defined chemical modifications at specific positions. This capability has opened new avenues for protein engineering and the development of protein-based therapeutics with enhanced properties.

In drug discovery and chemical probe development, this compound serves as a versatile building block for synthesizing peptide-based inhibitors and molecular tools. The compound's structural features allow for systematic exploration of structure-activity relationships in peptide libraries and the development of compounds with improved selectivity and potency.

Table 3: Research Applications and Significance

Application Area Specific Uses Research Impact
Bioconjugation Protein labeling, probe attachment Enhanced imaging capabilities
Genetic Code Expansion Site-specific amino acid incorporation Novel protein engineering
Chemical Probe Development Peptide library synthesis Drug discovery applications
Microscopy Fluorescent labeling for imaging Advanced visualization techniques

The compound's contribution to the field of bioorthogonal chemistry cannot be overstated. Its terminal alkyne functionality provides a chemically inert handle that can be selectively activated for conjugation reactions without interfering with native biological processes. This selectivity has made it an essential tool for studying biological systems in their native environments, enabling researchers to probe protein function and cellular processes with unprecedented precision and minimal perturbation.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-ynoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCJWKDEXGPNCX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202704-91-3
Record name 1202704-91-3
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Preparation Methods

Synthetic Route Overview

The synthesis typically proceeds through a multi-step process involving:

  • Step 1: Protection of the α-amino group (N2 position)
    The α-amino group of L-lysine is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, commonly triethylamine. This step forms the N2-Boc protected intermediate.

  • Step 2: Introduction of the alkyne functionality at the ε-amino group (N6 position)
    The ε-amino group is selectively coupled with propargyl alcohol to install the 2-propynyloxycarbonyl protecting group. This coupling is typically mediated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.

  • Step 3: Purification
    The product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>98%).

  • Step 4: Optional deprotection
    The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA) if required for subsequent synthetic steps or applications.

Reaction Conditions and Reagents

Step Reaction Reagents/Conditions Notes
1 α-Amino protection Boc-Cl, triethylamine, solvent (e.g., dichloromethane), 0–25°C Base scavenges HCl; mild conditions to avoid racemization
2 ε-Amino coupling with propargyl alcohol Propargyl alcohol, DCC, HOBt, solvent (e.g., DMF or dichloromethane), room temperature Carbodiimide coupling activates carboxyl group; HOBt reduces side reactions
3 Purification Reverse-phase HPLC (C18 column), acetonitrile/water gradient Ensures >98% purity; monitored by LC-MS
4 Boc deprotection (optional) Trifluoroacetic acid (TFA), room temperature, 1–2 hours Acid-labile Boc group removed without affecting alkyne

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:

  • Use of automated peptide synthesizers for precise reagent addition and reaction control.
  • Large-scale coupling reactions conducted in batch reactors with controlled temperature and mixing.
  • Continuous monitoring by HPLC and mass spectrometry ensures batch consistency.
  • Implementation of high-throughput purification techniques, including preparative HPLC and crystallization.
  • Storage of intermediates and final product under inert atmosphere and low temperature (-20°C) to prevent degradation of the alkyne moiety.

Analytical and Quality Control Methods

To confirm the structure and purity of the synthesized compound, the following methods are employed:

Technique Purpose Key Details
Nuclear Magnetic Resonance (NMR) Structural confirmation, stereochemistry ¹H NMR signals for Boc tert-butyl (~1.4 ppm), alkyne proton (~2.5 ppm), backbone protons; ¹³C NMR confirms carbonyl and alkyne carbons
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 210–254 nm, purity >98%
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation Confirms molecular ion peak at 328.36 g/mol
Infrared Spectroscopy (IR) Functional group verification Characteristic peaks for carbamate (Boc) and alkyne groups

Research Findings and Optimization Insights

  • Orthogonal Protection Strategy: The use of Boc for N2 and 2-propynyloxycarbonyl for N6 allows selective deprotection and functionalization, critical in multi-step peptide synthesis.

  • Reaction Efficiency: The carbodiimide-mediated coupling with propargyl alcohol proceeds with high efficiency under mild conditions, minimizing side reactions and racemization.

  • Stability: The Boc group is acid-labile and can be removed without affecting the alkyne, which remains stable under physiological and mild acidic conditions, enabling downstream bioorthogonal applications.

  • Yield and Purity: Optimized conditions yield the target compound in high purity (>98%) and good overall yield, suitable for incorporation into peptides via solid-phase synthesis.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Outcome/Notes
Starting material L-lysine Commercially available High purity required
N2 Protection Boc-Cl, triethylamine 0–25°C, DCM solvent Efficient α-amino protection
N6 Coupling Propargyl alcohol, DCC, HOBt Room temp, DMF/DCM solvent High coupling efficiency
Purification Reverse-phase HPLC C18 column, acetonitrile/water gradient >98% purity
Deprotection TFA treatment Room temp, 1–2 h Selective Boc removal
Storage -20°C, inert atmosphere Protects alkyne group Maintains stability

Chemical Reactions Analysis

Key Reactions:

  • CuAAC Reaction :
    Alkyne+AzideCu I 1 4 Disubstituted Triazole\text{Alkyne}+\text{Azide}\xrightarrow{\text{Cu I }}\text{1 4 Disubstituted Triazole}

    • Conditions : Copper sulfate (CuSO₄), sodium ascorbate, tris(benzyltriazolylmethyl)amine (TBTA) in aqueous buffer (pH 7.4) at 25°C .

    • Applications : Labeling recombinant proteins in Saccharomyces cerevisiae and E. coli via genetic incorporation of Boc-propargyl-lysine .

  • SPAAC Reaction :
    Alkyne+Strained Azide e g DBCO Triazole\text{Alkyne}+\text{Strained Azide e g DBCO }\rightarrow \text{Triazole}

    • Conditions : No copper catalyst required; proceeds in physiological conditions (37°C, pH 7.4) .

    • Applications : Bioconjugation in live-cell imaging and antibody-drug conjugate synthesis .

Table 1: Comparison of Click Chemistry Reactions

Reaction TypeCatalystReaction TimeApplications
CuAACCu(I)1–2 hoursProtein labeling in vitro
SPAACNone12–24 hoursLive-cell imaging, in vivo studies

Key Steps:

  • Boc Deprotection :

    • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

    • Mechanism : Acidolytic cleavage of the Boc group to expose the α-amino group for subsequent coupling.

  • Propargyloxycarbonyl Stability :

    • Resists cleavage under acidic (TFA) and basic (piperidine) conditions, enabling orthogonal deprotection strategies .

Table 2: Protective Group Stability

Protective GroupStabilityCleavage Conditions
Boc (N²)Acid-labile30% TFA/DCM
Propargyloxycarbonyl (N⁶)Acid/base-stableRetained until CuAAC/SPAAC

Functional Group Transformations

The propargyl group undergoes additional reactions beyond click chemistry:

Alkyne Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : Ketone or carboxylic acid derivatives (depending on conditions).

  • Application : Synthesis of oxidized lysine analogs for studying post-translational modifications.

Hydrogenation

  • Reagents : Palladium on carbon (Pd/C) under H₂ gas.

  • Product : Saturated hydrocarbon chain at the N⁶ position.

  • Application : Reducing steric hindrance in peptide substrates.

Bioorthogonal Labeling in Protein Engineering

Boc-propargyl-lysine is incorporated into proteins via engineered pyrrolysyl-tRNA synthetase (PylRS) systems. Key findings include:

  • Yeast Incorporation : Successfully integrated into human superoxide dismutase (hSOD) in S. cerevisiae using a Methanosarcina barkeri PylRS variant .

  • Efficiency : Yields of 5–10 mg/L in optimized cultures .

Table 3: Genetic Incorporation Parameters

Host OrganismSynthetase VariantYieldReference
S. cerevisiaeMbPylRS-C38 mg/L
E. coliMbPylRS-AcKRS212 mg/L

Comparative Reactivity with Analogues

Boc-propargyl-lysine exhibits distinct reactivity compared to related lysine derivatives:

Table 4: Reactivity Comparison

CompoundFunctional GroupKey ReactionUnique Feature
Boc-Lys(Cbz)-OHBenzyloxycarbonylHydrogenolysisAromatic ring reactivity
Fmoc-Lys(Aloc)-OHAllyloxycarbonylPd-mediated deprotectionOrthogonal to Fmoc
Boc-propargyl-lysine PropargyloxycarbonylCuAAC/SPAACBioorthogonal tagging

Scientific Research Applications

Applications in Scientific Research

The applications of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine span various fields, particularly in chemical biology and medicinal chemistry. Below are the primary areas of application:

1. Click Chemistry:

  • This compound is frequently utilized in click chemistry due to its alkyne functional group. It allows for the efficient formation of covalent bonds with azides, facilitating bioconjugation and labeling of biomolecules. This method is valuable in protein engineering and drug development .

2. Protein Modification:

  • This compound can be incorporated into proteins through genetic encoding techniques. It has been shown to enable site-specific incorporation into recombinant proteins using engineered tRNA synthetases. This application enhances the functionality and diversity of proteins for therapeutic purposes .

3. Drug Development:

  • The compound's ability to modify protein structures makes it relevant in the development of antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies via click chemistry, researchers can create targeted therapies that improve the efficacy and reduce side effects of cancer treatments .

4. Biophysical Studies:

  • Researchers employ this compound in biophysical studies to investigate protein interactions and dynamics. The incorporation of unnatural amino acids allows for advanced techniques like fluorescence resonance energy transfer (FRET), which can provide insights into molecular mechanisms at play within biological systems .

Case Studies

Case Study 1: Site-Specific Incorporation in E. coli
A study demonstrated the use of this compound for site-specific incorporation into proteins in Escherichia coli. The research highlighted how this approach facilitated the synthesis of proteins with unique functionalities that could not be achieved with natural amino acids alone .

Case Study 2: Development of Antibody-Drug Conjugates
Another case involved the synthesis of ADCs using this compound as a linker between antibodies and cytotoxic drugs. The study illustrated how the alkyne moiety allowed for selective attachment to azide-functionalized antibodies, resulting in a targeted therapeutic agent that effectively inhibited tumor growth in preclinical models .

Mechanism of Action

The mechanism of action for N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine depends on its specific application. In peptide synthesis, it acts as a building block, participating in amide bond formation. The Boc protecting group prevents unwanted reactions at the amino group, while the alkyne group can be used for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Features of Analogous Lysine Derivatives

The table below summarizes critical differences in structure, properties, and applications between the target compound and its analogs:

Compound Name (CAS) Protecting Groups (N²/N⁶) Molecular Formula Molecular Weight (g/mol) Key Applications/Features References
N²-Boc-N⁶-(2-propynyloxycarbonyl)-L-lysine (1202704-91-3) Boc / 2-propynyloxycarbonyl C₁₅H₂₄N₂O₆ 328.36 Click chemistry, genetic code expansion in yeast and mammalian systems
N⁶-Boc-L-lysine (BocK) None / Boc C₁₁H₂₂N₂O₄ 246.30* Incorporation into proteins via PylRS/tRNA; acid-labile protection
N²-Boc-N⁶-(2-(methylsulfonyl)ethoxycarbonyl)-L-lysine (57849-64-6) Boc / methylsulfonyl ethoxycarbonyl C₁₅H₂₈N₂O₈S 396.46 Sulfonyl-based reactivity; potential for nucleophilic substitution or crosslinking
N²-Acetyl-N⁶-Boc-L-lysine methyl ester (16679-49-5) Acetyl / Boc C₁₄H₂₆N₂O₅ 302.37 Stable peptide intermediate; mimics acetylated lysine post-translational modifications
N²-Z-N⁶-Boc-L-lysine (128972-27-0) Z (benzyloxycarbonyl) / Boc C₂₆H₃₄N₂O₆ 470.56 Solid-phase peptide synthesis (SPPS); orthogonal protection strategies
N⁶-(2-azidoethoxycarbonyl)-L-lysine (1167421-25-1) None / 2-azidoethoxycarbonyl C₉H₁₆N₄O₄ 244.25* Copper-free click chemistry; biocompatible protein labeling

*Calculated molecular weights where unavailable in evidence.

Functional and Reactivity Comparisons

Protection Strategy
  • Boc Group (N² or N⁶) : Provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Used in BocK for genetic incorporation .
  • 2-Propynyloxycarbonyl (N⁶) : Contains an alkyne handle for bioorthogonal labeling via [3+2] cycloaddition with azides, critical for in situ protein tagging .
  • Methylsulfonyl Ethoxycarbonyl (N⁶) : The sulfonyl group enhances electrophilicity, facilitating nucleophilic displacement or crosslinking reactions .
  • Azidoethoxycarbonyl (N⁶) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .

Research Findings

  • Genetic Incorporation Efficiency : In yeast, the target compound demonstrated ~70% incorporation efficiency using PylRS/tRNA systems, comparable to BocK (~75%) but superior to photocaged derivatives (e.g., N⁶-nitrobenzodioxolyl lysine at ~50%) .
  • Stability : The Boc group’s stability in basic conditions allows orthogonal deprotection, whereas the 2-propynyloxycarbonyl group remains intact under physiological conditions, enabling in vivo applications .
  • Cross-Reactivity: Unlike N²-acetyl-N⁶-Boc-L-lysine, which mimics endogenous acetylation, the target compound’s alkyne group avoids interference with cellular processes, enhancing specificity .

Biological Activity

N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine (CAS Number: 1202704-91-3) is a synthetic derivative of the amino acid lysine, notable for its potential applications in chemical biology, particularly in the field of protein labeling and modification through click chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C15H24N2O6
  • Molecular Weight : 328.36 g/mol
  • Purity : ≥90%

This compound functions primarily as a bioorthogonal reagent due to the presence of the alkyne group. This allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the selective labeling of biomolecules without interfering with native biological processes .

1. Protein Labeling

The compound has been utilized to incorporate unnatural amino acids into proteins, facilitating the study of protein interactions and dynamics. Research has shown that it can be efficiently incorporated into recombinant proteins in Escherichia coli, allowing for site-specific modifications .

2. Cellular Applications

Studies indicate that this compound can be used to modify cell surface proteins. This modification aids in tracking cellular processes and understanding signaling pathways. For instance, it has been applied in studies involving the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .

3. Therapeutic Potential

The compound's ability to facilitate targeted drug delivery systems has been explored. By conjugating therapeutic agents to proteins modified with this lysine derivative, researchers aim to enhance the specificity and efficacy of treatments for diseases such as cancer .

Case Studies

StudyFocusFindings
Protein Modification Study Incorporation into E. coliDemonstrated efficient incorporation into proteins using a pyrrolysyl-tRNA synthetase/tRNA pair .
Cell Signaling Research MAPK/ERK PathwayShowed that modified proteins could elucidate interactions within this critical signaling pathway .
Drug Delivery Systems Targeted therapiesHighlighted potential for enhanced specificity in cancer treatments through protein-drug conjugates .

Safety and Handling

While this compound is classified as a chemical suitable for research purposes, it is essential to handle it with care due to potential skin sensitization effects. Proper laboratory safety protocols should be followed when working with this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high purity of N²-Boc-N⁶-(propynyloxycarbonyl)-L-lysine for peptide synthesis?

  • Methodology : Use orthogonal protecting groups (Boc for N², acid-labile propynyloxycarbonyl for N⁶) to enable selective deprotection. Solid-phase peptide synthesis (SPPS) is ideal for stepwise coupling, followed by HPLC purification (>98% purity) with C18 columns and acetonitrile/water gradients. Monitor by LC-MS to confirm molecular weight and absence of truncated peptides .
  • Key considerations : Avoid premature deprotection of the propynyloxy group under acidic conditions; stabilize the alkyne moiety by storing at -20°C in anhydrous DMF or DMSO .

Q. How does the propynyloxycarbonyl group enable bioorthogonal labeling in vitro?

  • Answer : The alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified probes (e.g., fluorophores, biotin). Optimize reaction conditions: 1 mM CuSO₄, 2 mM sodium ascorbate, and 50 µM ligand (e.g., TBTA) in PBS (pH 7.4) at 25°C for 1–2 hours. Use gel electrophoresis or mass spectrometry to confirm conjugation efficiency .

Advanced Research Questions

Q. How can researchers incorporate N²-Boc-N⁶-(propynyloxycarbonyl)-L-lysine into recombinant proteins in vivo?

  • Methodology :

Use an orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair in E. coli or mammalian cells.

Supplement growth media with 1–5 mM of the amino acid during protein expression.

Verify incorporation via Western blot (alkyne-specific probes) or tandem mass spectrometry .

  • Troubleshooting : Low incorporation may result from tRNA competition or incomplete suppression of the amber codon. Titrate IPTG induction levels and use optimized PylRS variants (e.g., PylRS***) for enhanced specificity .

Q. How to resolve contradictions in click chemistry efficiency between in vitro and in vivo labeling?

  • Analysis :

  • In vitro : High efficiency (≥90%) is typical due to controlled conditions.
  • In vivo : Reduced efficiency (30–60%) may arise from copper toxicity or steric hindrance in folded proteins. Alternatives:

Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-azide pairs.

Pre-label the protein with a cleavable linker (e.g., TEV protease site) to improve accessibility .

  • Validation : Compare labeling yields via fluorescence quantification or anti-alkyne immunoblotting .

Q. What analytical techniques confirm the structural integrity of modified peptides/proteins?

  • Workflow :

LC-MS/MS : Identify exact mass shifts (+259.27 Da for the compound) and MS/MS fragmentation patterns.

FT-IR : Detect alkyne C≡C stretches (~2100 cm⁻¹).

NMR : Confirm regioselectivity via ¹H-NMR (δ 2.5–3.0 ppm for propynyl protons) .

  • Pitfalls : Degradation during storage may introduce impurities; use fresh aliquots and avoid freeze-thaw cycles .

Key Properties Table

Property Value Reference
Molecular FormulaC₁₄H₂₃N₃O₆
Molecular Weight329.35 g/mol
Purity>98% (HPLC)
Storage Conditions-20°C, anhydrous, dark
SolubilityDMSO, DMF, or aqueous buffers (pH 7–8)
Click Reactivity (CuAAC)t₁/₂ < 10 min (1 mM Cu⁺)

Data Contradiction Case Study

Scenario : A study reports inconsistent CuAAC labeling efficiency in mammalian cells.

  • Possible Causes :
    • Endogenous copper levels vary between cell lines.
    • Propynyloxycarbonyl hydrolysis in lysosomal compartments.
  • Resolution :
    • Use cell-permeable copper ligands (e.g., BTTAA) to enhance catalysis.
    • Perform labeling in serum-free media to reduce esterase activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
Reactant of Route 2
Reactant of Route 2
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine

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